molecular formula C32H32N6O4S B2505416 N-(4-ethoxyphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide CAS No. 1173733-83-9

N-(4-ethoxyphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide

Cat. No. B2505416
M. Wt: 596.71
InChI Key: XPFBCZFQTXGAHZ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C32H32N6O4S and its molecular weight is 596.71. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethoxyphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxyphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Psychotropic Properties

  • Synthesis and Anxiosedative and Antidepressant Properties: A study by Tyurenkov et al. (2013) synthesized a series of quinazoline acetanilide derivatives, closely related to the compound of interest, to explore their anxiosedative and antidepressant properties. Some derivatives exhibited significant anxiolytic, antiphobic, and antidepressant activity, showing promise for further studies in psychotropic properties (Tyurenkov et al., 2013).

Antimicrobial and Antitumor Activity

  • Bioactive Quinazolin-4(3H)-one Derivatives: El-Badry et al. (2020) synthesized a series of new quinazolin-4(3H)-one derivatives, demonstrating modest antimicrobial activity and significant antitumor activity against various human tumor cell lines. This suggests potential applications in cancer therapy (El-Badry et al., 2020).

Effects on Monoamine Oxidase Activity

  • Biological Properties of Quinazoline Derivatives: A study by Markosyan et al. (2008) synthesized quinazoline derivatives that influenced brain monoamine oxidase (MAO) activity, primarily inhibiting 5-HT deamination. This indicates potential applications in neurological and psychiatric disorders (Markosyan et al., 2008).

Alpha 1-Adrenoceptor Antagonists and Antihypertensive Agents

  • Quinazoline Derivatives as Alpha 1-Adrenoceptor Antagonists: Chern et al. (1993) synthesized quinazoline derivatives that showed high binding affinity for alpha 1-adrenoceptor, suggesting potential as antihypertensive agents. These compounds offer insights into the development of new cardiovascular drugs (Chern et al., 1993).

Corrosion Inhibition

  • Corrosion Inhibition in Mild Steel: Chen et al. (2021) investigated quinazolin-4(3H)-one derivatives as corrosion inhibitors for mild steel. They found that these compounds are effective in inhibiting corrosion, which could be useful in industrial applications (Chen et al., 2021).

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity of Quinazolinone Derivatives: El-Shenawy (2017) synthesized new quinazolinone derivatives, evaluating their antibacterial and antifungal activities. Some of these compounds demonstrated high activity, indicating potential for antimicrobial applications (El-Shenawy, 2017).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N6O4S/c1-2-42-24-14-12-22(13-15-24)33-28(39)21-43-32-35-26-11-7-6-10-25(26)30-34-27(31(41)38(30)32)20-29(40)37-18-16-36(17-19-37)23-8-4-3-5-9-23/h3-15,27H,2,16-21H2,1H3,(H,33,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFBCZFQTXGAHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)N5CCN(CC5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide

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